molecular formula C14H26N2O2 B1444699 tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate CAS No. 1803610-82-3

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate

Cat. No. B1444699
CAS RN: 1803610-82-3
M. Wt: 254.37 g/mol
InChI Key: VFOIOFJINUUTMG-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1803610-82-3 . It has a molecular weight of 254.37 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3, (H,15,17) . This indicates that the compound has a cyclopentyl group and a pyrrolidin-3-yl group attached to a carbamate group.

Scientific Research Applications

Intermediate in Synthesis

“tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate” can serve as an important intermediate in the synthesis of other complex compounds. For example, a similar compound, “tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)­amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}­ethyl)­carbamate”, is an important intermediate in the synthesis of ceftolozane .

Pharmaceutical Research

Given its structural similarity to other bioactive compounds, “tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate” could potentially be used in pharmaceutical research. For instance, compounds with similar structures have been synthesized from L-Serine and have shown cytotoxic activity against several human carcinoma cell lines .

Mechanism of Action

The mechanism of action of “tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOIOFJINUUTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyrrolidin-3-yl-carbamic acid tert-butyl ester (8) (0.20 g, 1.07 mmol, 1 equiv), iodo-cyclopentane (0.253 g, 1.29 mmol, 1.20 equiv) and triethylamine (0.28 g, 2.15 mmol, 2.00 equiv) were dissolved in acetonitrile (25 mL). The solution was heated to reflux until TLC indicated completion of the reaction. The solvent was evaporated under reduced pressure to yield the title compound. (0.25 g, 1.00 mmol, quantitative).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.253 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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